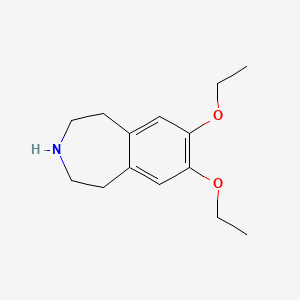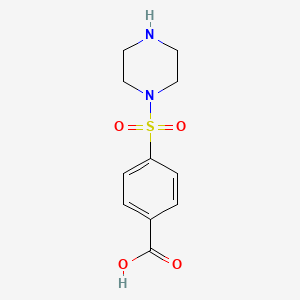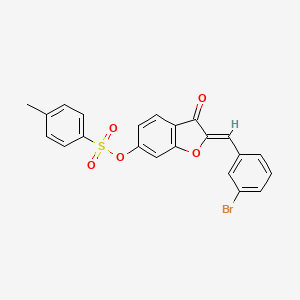
7,8-diethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Diethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine is a chemical compound with the molecular formula C14H21NO2 and a molecular weight of 235.32. It is a member of the benzazepine family, characterized by a seven-membered ring fused to a benzene ring. This compound is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
The synthesis of 7,8-diethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine involves several steps:
Starting Materials: The synthesis typically begins with the appropriate substituted benzene derivatives.
Reaction Conditions: The formation of the benzazepine ring can be achieved through various methods, including cyclization reactions.
Industrial Production: Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. Specific details on industrial-scale synthesis are often proprietary and not publicly disclosed.
Chemical Reactions Analysis
7,8-Diethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles.
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7,8-Diethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine has several scientific research applications:
Chemistry: It is used as a biochemical tool in proteomics research.
Biology: It may be used to study various biological processes and interactions.
Industry: It can be used in the synthesis of other complex molecules and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of 7,8-diethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine involves its interaction with specific molecular targets. While detailed pathways are not extensively documented, it is known to interact with certain proteins and enzymes, influencing their activity. This interaction can modulate various biochemical pathways, making it a valuable tool in research .
Comparison with Similar Compounds
7,8-Diethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine can be compared with other benzazepine derivatives:
7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine: This compound has methoxy groups instead of ethoxy groups, which can influence its chemical properties and reactivity.
7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one: This derivative is used in the preparation of bradycardic agents and isoform-selective f-current blockers.
Tert-butyl 7,8-dimethoxy-2-oxo-1,2,4,5-tetrahydro-3H-3-benzazepine-3-carboxylate: This compound has a tert-butyl group and a carboxylate group, making it structurally distinct.
The uniqueness of this compound lies in its specific ethoxy substitutions, which can affect its interaction with biological targets and its overall chemical behavior.
Properties
CAS No. |
1049607-22-8 |
|---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
7,8-diethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine |
InChI |
InChI=1S/C14H21NO2/c1-3-16-13-9-11-5-7-15-8-6-12(11)10-14(13)17-4-2/h9-10,15H,3-8H2,1-2H3 |
InChI Key |
KIWFZPCCQMINKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2CCNCCC2=C1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[3-(4-Tert-butylphenoxy)-2-hydroxypropyl]imidazolidine-2,4-dione](/img/structure/B12211241.png)
![5-[(2-chlorophenoxy)methyl]-N-[(2-hydroxyquinolin-4-yl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B12211247.png)
![1-(3-{3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}benzenesulfonyl)pyrrolidine](/img/structure/B12211250.png)
![1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid](/img/structure/B12211252.png)
![(2Z)-2-benzylidene-8-(pyridin-3-ylmethyl)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one](/img/structure/B12211262.png)
![3-[(4-bromobenzyl)sulfanyl]-4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B12211267.png)
![(5Z)-5-(4-chlorobenzylidene)-3-{3-[2-(2-hydroxyethyl)piperidin-1-yl]-3-oxopropyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12211272.png)
![(4E)-5-[3-(benzyloxy)phenyl]-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/new.no-structure.jpg)
![(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate](/img/structure/B12211287.png)
![4-chloro-2-(1-methyl-1H-benzimidazol-2-yl)-5-[4-(phenylsulfonyl)piperazin-1-yl]pyridazin-3(2H)-one](/img/structure/B12211288.png)

![2-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B12211300.png)
![N-[(2Z)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-ethylbutanamide](/img/structure/B12211314.png)
